草酸铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

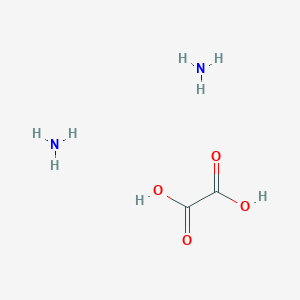

Ammonium oxalate is a chemical compound with the formula (NH4)2C2O4 . It is the ammonium salt of oxalic acid and consists of ammonium cations and oxalate anions. Under standard conditions, it appears as a colorless or white crystalline solid, is odorless, and non-volatile. Ammonium oxalate occurs naturally in many plants and vegetables and is also found in the body of vertebrates as a product of the metabolism of glyoxylic acid or ascorbic acid .

科学研究应用

Ammonium oxalate has numerous applications in scientific research:

Chemistry: It is used as an analytical reagent and a general reducing agent. It is also employed in the preparation of other oxalate compounds.

Biology: It is used in blood tests to prevent or inhibit the coagulation of blood plasma.

Medicine: It is used to quantify lead or calcium ions in blood and other analytes.

Industry: It is used in soil chemical analysis to extract iron and aluminum from poorly-crystalline minerals

作用机制

Target of Action

Ammonium oxalate, an ammonium salt of oxalic acid, primarily targets the blood coagulation system and minerals such as pyrite . In the blood coagulation system, it acts as an anticoagulant , preventing or inhibiting the coagulation of blood plasma . In mineralogy, it interacts with minerals like pyrite, enhancing their hydrophobicity and facilitating their separation from other minerals .

Mode of Action

Ammonium oxalate interacts with its targets in different ways. In mineralogy, it strongly activates pyrite in high alkalinity and high Ca2+ systems, increasing the hydrophobicity of pyrite and facilitating its separation from other minerals like arsenopyrite .

Biochemical Pathways

It’s known that ammonium salts, including ammonium oxalate, can improve the recovery of minerals like pyrite . In the human body, it is produced by the metabolism of glyoxylic acid or ascorbic acid .

Result of Action

The action of ammonium oxalate results in various effects depending on the context. In the blood coagulation system, it prevents or inhibits the coagulation of blood plasma . In mineralogy, it increases the hydrophobicity of pyrite, facilitating its separation from other minerals .

Action Environment

The action of ammonium oxalate can be influenced by environmental factors. For instance, in mineralogy, the activation of pyrite by ammonium oxalate is enhanced in high alkalinity and high Ca2+ systems . In the human body, the production of ammonium oxalate can be influenced by the presence of certain metabolites like glyoxylic acid or ascorbic acid .

安全和危害

未来方向

The use of ammonium oxalate for the formation of a less soluble protective layer on Pentelic marble slabs has been studied . Another study investigated the efficiency of applying ammonium oxalate for the protection of monumental limestone by poultice, immersion, and brushing methods . These studies suggest potential future directions for the use of ammonium oxalate in the preservation of cultural heritage materials.

生化分析

Biochemical Properties

Ammonium oxalate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is produced in the body of vertebrates by metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine .

Cellular Effects

Ammonium oxalate can have significant effects on various types of cells and cellular processes. For example, it has been shown to induce apoptosis in tumor cells .

Molecular Mechanism

The molecular mechanism of action of ammonium oxalate involves its interaction with biomolecules at the molecular level. For instance, it has been shown to coordinate with nickel atoms, causing an increase in surface energy and atomic stacking rate of the (020) crystal plane, which is fundamental for the oriented growth of nickel oxalate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium oxalate can change over time. For instance, it has been used to treat samples of cretaceous limestone with different application methods and varying treatment times to test the efficiency of surface and in-depth formation of a protective layer of calcium oxalate .

Dosage Effects in Animal Models

The effects of ammonium oxalate can vary with different dosages in animal models. While specific studies on ammonium oxalate are limited, research on oxalate poisoning in domestic animals suggests that diets containing low levels of oxalate-rich plants induced mild hypocalcaemia and increased water intake .

Metabolic Pathways

Ammonium oxalate is involved in several metabolic pathways. It is produced in the body of vertebrates by metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine .

Subcellular Localization

Research on other compounds suggests that the localization of a compound within a cell can significantly impact its activity or function .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium oxalate can be synthesized by reacting oxalic acid with ammonium carbonate in an aqueous environment. The typical preparation involves dissolving 100 grams of oxalic acid in 800 milliliters of water and then neutralizing it with approximately 83 grams of ammonium carbonate. The solution can be gently warmed before neutralization to facilitate the reaction .

Industrial Production Methods: In industrial settings, ammonium oxalate is produced through similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pH to prevent the formation of unwanted by-products.

化学反应分析

Types of Reactions: Ammonium oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in substitution reactions where the oxalate ion is replaced by another anion.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: It can reduce metal ions in solution, such as the reduction of ferric ions to ferrous ions.

Substitution: Reactions typically occur in aqueous solutions with appropriate reagents.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Reduced metal ions.

Substitution: Various substituted oxalates depending on the reacting anion.

相似化合物的比较

Ammonium oxalate can be compared with other oxalate salts such as:

Sodium oxalate (Na2C2O4): Similar in structure but contains sodium cations instead of ammonium cations.

Potassium oxalate (K2C2O4): Contains potassium cations and is used in similar applications.

Calcium oxalate (CaC2O4): Commonly found in kidney stones and has different solubility properties compared to ammonium oxalate.

Uniqueness: Ammonium oxalate is unique due to its dual role as both an ammonium salt and an oxalate. This allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ammonium oxalate can be achieved through a simple acid-base reaction between oxalic acid and ammonium hydroxide.", "Starting Materials": [ "Oxalic acid", "Ammonium hydroxide", "Deionized water" ], "Reaction": [ "Dissolve 0.5 moles of oxalic acid in 500 mL of deionized water", "Add 0.5 moles of ammonium hydroxide to the oxalic acid solution", "Stir the mixture until all the solids have dissolved", "Filter the solution to remove any solids or impurities", "Evaporate the filtrate to dryness to obtain Ammonium oxalate as a white crystalline solid", "The chemical equation for the reaction is: H2C2O4 + 2NH4OH -> (NH4)2C2O4 + 2H2O" ] } | |

CAS 编号 |

1113-38-8 |

分子式 |

C2H5NO4 |

分子量 |

107.07 g/mol |

IUPAC 名称 |

azanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3 |

InChI 键 |

AJGPQPPJQDDCDA-UHFFFAOYSA-N |

手性 SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

规范 SMILES |

C(=O)(C(=O)[O-])O.[NH4+] |

密度 |

1.5 at 65.3 °F (USCG, 1999) Relative density (water = 1): 1.50 |

| 1113-38-8 14258-49-2 |

|

物理描述 |

Solid; [Merck Index] |

Pictograms |

Irritant |

相关CAS编号 |

14258-49-2 |

溶解度 |

Solubility in water, g/l at 20 °C: 45 (moderate) |

同义词 |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。